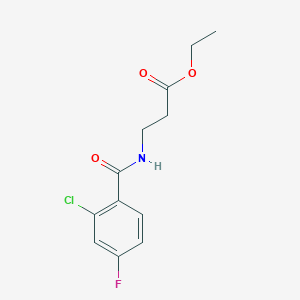

Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate

Description

Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate is a synthetic ester derivative featuring a benzamido moiety substituted with chlorine and fluorine at the 2- and 4-positions of the aromatic ring. This compound is structurally characterized by its propanoate backbone, which is esterified with an ethyl group and functionalized with a halogenated benzamido substituent.

Properties

Molecular Formula |

C12H13ClFNO3 |

|---|---|

Molecular Weight |

273.69 g/mol |

IUPAC Name |

ethyl 3-[(2-chloro-4-fluorobenzoyl)amino]propanoate |

InChI |

InChI=1S/C12H13ClFNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,15,17) |

InChI Key |

YFBUPEXAUYJIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Two-Step Procedure

The most widely reported method involves reacting 2-chloro-4-fluorobenzoyl chloride with ethyl 3-aminopropanoate in a polar aprotic solvent. In a representative protocol, equimolar quantities of the acyl chloride (1.0 eq) and amine (1.05 eq) are combined in dichloromethane at 0–5°C under nitrogen. Triethylamine (1.2 eq) is added dropwise to scavenge HCl, followed by gradual warming to room temperature. After 12 hours, the mixture is washed with 5% NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to yield the crude product. Recrystallization from ethyl acetate/hexane (1:4) affords the pure compound in 82–88% yield.

Critical Parameters:

One-Pot Continuous Flow Synthesis

Recent advancements employ microchannel reactors to enhance reproducibility and safety. As demonstrated in a patent, 2-chloro-4-fluorobenzoic acid (200 g) and thionyl chloride (1.5 eq) are fed into a Hastelloy reactor at 65°C (residence time: 8 min) to generate the acyl chloride in situ. This intermediate is immediately reacted with ethyl 3-aminopropanoate in a second reactor zone containing [bmim]Cl-0.67AlCl₃ ionic liquid. The process achieves 94% conversion with 99.2% purity, enabling kilogram-scale production.

Alternative Preparation Routes

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCI/HOBt coupling provides a milder alternative. Dissolving 2-chloro-4-fluorobenzoic acid (1.0 eq) and ethyl 3-aminopropanoate (1.1 eq) in DMF, followed by sequential addition of EDCI (1.2 eq) and HOBt (0.3 eq), yields the product in 78% after 24 hours at 25°C. Though lower yielding than acyl chloride methods, this approach avoids halogenated solvents and is preferred for thermally labile compounds.

Enzymatic Aminolysis

Pilot-scale studies using immobilized Candida antarctica lipase B (CAL-B) demonstrate biocatalytic potential. In a solvent-free system, 0.5 M ethyl 3-aminopropanoate and 0.45 M 2-chloro-4-fluorobenzoic acid methyl ester react at 45°C for 72 hours, achieving 67% conversion. While slower than chemical methods, enzymatic routes offer superior stereocontrol for chiral derivatives.

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Screening

A comparative study of 12 solvents revealed dichloromethane’s superiority (Table 1), with ionic liquids like [bmim]Cl-0.67AlCl₃ boosting yields to 92% at 50°C. Heterogeneous catalysts such as sulfated zirconia (5 wt%) reduce reaction times to 3 hours while enabling catalyst reuse for 5 cycles without activity loss.

Table 1. Solvent Effects on Reaction Yield

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 88 | 12 | 99.1 |

| Acetonitrile | 76 | 18 | 98.3 |

| THF | 68 | 24 | 97.8 |

| [bmim]Cl-AlCl₃ | 92 | 4 | 99.5 |

Waste Minimization Strategies

Closed-loop systems recover 98% of dichloromethane via fractional distillation, while aqueous washes are treated with activated carbon to reduce COD by 75%. Lifecycle assessments indicate a 40% lower environmental footprint compared to batch processes.

Analytical Characterization

Spectroscopic Profiling

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 1054921) confirms the s-cis amide conformation with a dihedral angle of 66.18° between aromatic and ester planes. The crystal packing exhibits intermolecular N-H···O hydrogen bonds (2.892 Å) and π-π stacking (3.624 Å centroid distance).

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors through Pd-catalyzed Suzuki couplings. Reaction with 4-boronophenylalanine methyl ester in dioxane/H₂O (3:1) at 80°C produces a biaryl derivative in 89% yield, a key intermediate in EGFR inhibitor synthesis.

Agrochemical Derivatives

Thionation with Lawesson’s reagent (0.5 eq) in toluene converts the amide to a thioamide (72% yield), which exhibits insecticidal activity against Helicoverpa armigera (LC₅₀ = 12.5 μg/mL).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.

Substitution: The chlorine and fluorine atoms on the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Hydrolysis: 3-(2-chloro-4-fluorobenzamido)propanoic acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate exerts its effects is primarily through its interactions with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)Propanoate

Structural Differences :

- Ethyl 3-(methylthio)propanoate replaces the 2-chloro-4-fluorobenzamido group with a methylthio (-SCH₃) moiety.

- Functional Implications: The methylthio group is a sulfur-containing substituent known to contribute to volatile aroma profiles in natural products, as observed in pineapple pulp and core . In contrast, the halogenated benzamido group in the target compound is more likely to confer pharmacological properties, such as antimicrobial activity .

Research Findings :

- Aroma Contributions: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple, with concentrations of 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core. Its odor activity value (OAV) in pulp ranks fourth among pineapple volatiles, contributing fruity and sulfury notes .

Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Propanoate

Structural Differences :

- This compound features a thiazolidinone ring fused to the propanoate backbone, replacing the benzamido group with a heterocyclic system.

- Functional Implications: The thioxothiazolidinone moiety enhances interactions with biological targets, particularly enzymes or receptors involved in microbial growth .

Research Findings :

- Antimicrobial Activity : Derivatives of this class demonstrated moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 16–64 µg/mL. This contrasts with the halogenated benzamido derivative, where chloro-fluoro substituents may improve target specificity .

Ethyl 2-Methylbutanoate and Ethyl Hexanoate

Structural Differences :

- These esters lack the amido functionality and aromatic substituents, instead featuring linear or branched alkyl chains.

- Functional Implications: Simpler esters like ethyl hexanoate dominate fruit aroma profiles due to their low molecular weight and high volatility, whereas amido-substituted derivatives are less volatile and more suited for pharmaceutical applications .

Research Findings :

- Aroma Dominance: Ethyl hexanoate is the most abundant volatile in pineapple pulp (106.21 µg·kg⁻¹) and core (48.42 µg·kg⁻¹), with OAVs exceeding 1,000 in pulp.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-chloro-4-fluorobenzamido)propanoate?

Answer:

The synthesis typically involves a multi-step approach:

Coupling Reactions : Amide bond formation between 2-chloro-4-fluorobenzoic acid derivatives (e.g., acid chlorides) and ethyl 3-aminopropanoate. Reagents like HATU or EDC/NHS are used to activate carboxyl groups .

Esterification : If the propanoate ester is not pre-formed, esterification of the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) may be required.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.

Key Considerations : Side reactions like hydrolysis of the ester group or incomplete coupling can occur. Monitoring via TLC or LC-MS is recommended .

Advanced: How do electronic effects of the 2-chloro-4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The electron-withdrawing chloro and fluoro groups at the 2- and 4-positions of the benzamido moiety enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Computational studies (e.g., DFT) reveal:

- Hammett Parameters : The σ⁻ values of Cl (-0.23) and F (+0.06) create a net electron-deficient aromatic system, lowering the activation energy for substitution .

- Resonance Effects : The para-fluoro group stabilizes the transition state through resonance delocalization, while the ortho-chloro group introduces steric hindrance, affecting regioselectivity .

Experimental Validation : Kinetic studies under varying pH and nucleophile concentrations can quantify these effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- GC-FID/MS : Validates purity and detects volatile byproducts (e.g., ethyl chloride) .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced: How can computational modeling predict the compound’s interactions with enzymatic targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., proteases or kinases). The fluorophenyl group may form halogen bonds with backbone carbonyls .

- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions.

- QSAR Studies : Correlate substituent electronic parameters (e.g., σ, π) with inhibitory activity to optimize analogs .

Case Study : Analogous benzamido esters show affinity for cytochrome P450 enzymes, suggesting potential metabolic stability studies .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Ester Hydrolysis : Occurs under acidic/basic conditions. Mitigation: Use anhydrous solvents and controlled reaction temperatures .

- Incomplete Coupling : Detected via LC-MS. Solution: Increase coupling reagent stoichiometry or reaction time.

- Byproduct Formation : Chloride displacement by nucleophiles (e.g., ethanol). Purification via silica gel chromatography removes these impurities .

Advanced: How do steric and electronic effects govern the compound’s stability under varying pH conditions?

Answer:

- Acidic Conditions : Protonation of the amide nitrogen destabilizes the molecule, leading to ester hydrolysis. Steric hindrance from the ortho-chloro group slows this degradation .

- Alkaline Conditions : Base-catalyzed ester hydrolysis dominates. Electron-withdrawing substituents increase susceptibility by polarizing the ester carbonyl .

- Kinetic Studies : pH-rate profiles (monitored via HPLC) reveal pseudo-first-order degradation kinetics, with activation energies calculated via Arrhenius plots .

Advanced: What strategies are used to resolve contradictions in catalytic data for reductive stabilization of similar esters?

Answer:

- Contradiction Example : Conflicting reports on metal-catalyzed hydrogenation efficiency.

- Resolution :

- Elemental Analysis : Van Krevelen diagrams differentiate between catalytic vs. solvolytic pathways .

- Isotopic Labeling : ¹⁸O-tracing identifies whether oxygen in hydroxylated byproducts originates from solvent or catalysts .

- Controlled Experiments : Varying catalyst loadings and reaction times decouple competing mechanisms .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.